phenyl N-(4-chloro-3-fluorophenyl)carbamate
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Description
Phenyl N-(4-chloro-3-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C13H9ClFNO2 and its molecular weight is 265.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Phenyl N-(4-chloro-3-fluorophenyl)carbamate may have relevance in the synthesis of antitumor drugs, as similar compounds have been used as intermediates in the development of small molecular inhibitors for anti-tumor applications (Wenhui Gan et al., 2021). This suggests potential research applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents.
Photophysical and Material Applications
Compounds with structures similar to this compound have been used in the development of fluorescent pH sensors (Zhiyong Yang et al., 2013). These materials demonstrate interesting photophysical properties such as aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), which can be exploited in sensors and imaging applications.
Environmental and Analytical Chemistry
This compound-related compounds have been explored for their role in environmental sciences, such as in the degradation of contaminants. A study on the degradation of phenylurea herbicides by bacterial consortia highlights the environmental impact and potential bioremediation applications of similar compounds (Long Zhang et al., 2018).
Chiral Separation Technologies
Chiral stationary phases for high-performance liquid chromatography (HPLC) have been developed using related carbamate compounds, indicating potential research applications in analytical chemistry for the separation of enantiomers (B. Chankvetadze et al., 1997).
Properties
IUPAC Name |
phenyl N-(4-chloro-3-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-7-6-9(8-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGPOUYSABMLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.